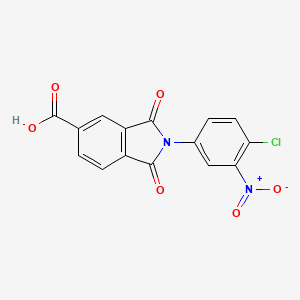
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CNQX, is a potent non-NMDA (N-methyl-D-aspartate) receptor antagonist. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
作用機序
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid acts as a competitive antagonist of non-NMDA glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission. This mechanism of action makes 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is its potency and selectivity as a non-NMDA receptor antagonist. This makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, one of the limitations of 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is its potential toxicity and side effects. Therefore, it is important to use appropriate dosages and experimental conditions when using 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments.
将来の方向性
There are several future directions for the use of 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in scientific research. One direction is the development of more potent and selective non-NMDA receptor antagonists. Another direction is the use of 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other drugs to investigate the role of glutamate receptors in various physiological and pathological conditions. Additionally, the use of 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in human studies may provide valuable insights into the role of glutamate receptors in neurodegenerative diseases.
合成法
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using a multistep reaction. The first step involves the reaction of 4-chloro-3-nitroaniline with ethyl acetoacetate in the presence of sodium ethoxide to yield 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid ethyl ester. The second step involves the hydrolysis of the ester group using sodium hydroxide to yield 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid.
科学的研究の応用
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It is particularly useful in studying the mechanisms underlying synaptic plasticity, learning, and memory. 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is also used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O6/c16-11-4-2-8(6-12(11)18(23)24)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDCJFNOYDJTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
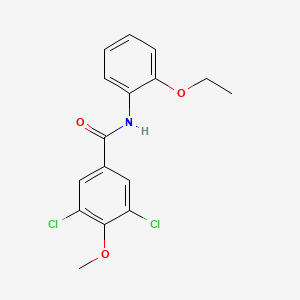
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
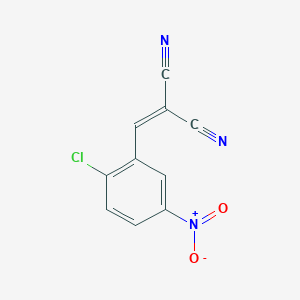
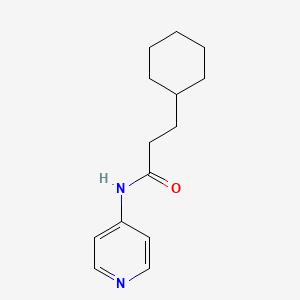
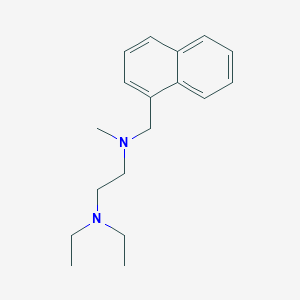

![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)
![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
